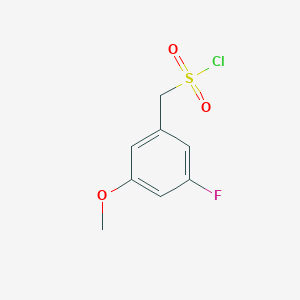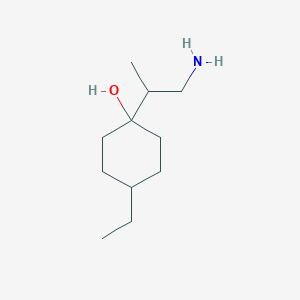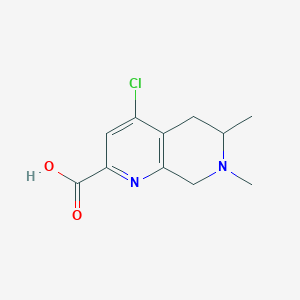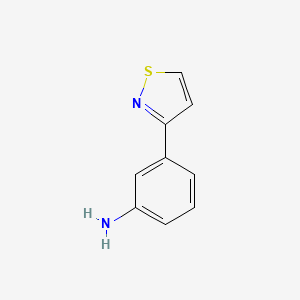
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride: is a versatile fluorinated compound with the molecular formula C₈H₈ClFO₃S and a molecular weight of 238.66 g/mol . This compound is primarily used in research and development due to its unique chemical properties, which make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-5-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(3-Fluoro-5-methoxyphenyl)methanol+Methanesulfonyl chloride→(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out at low temperatures to minimize side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-4-methoxyphenyl)methanesulfonyl chloride
- (3-Fluoro-5-methylphenyl)methanesulfonyl chloride
- (3-Fluoro-5-chlorophenyl)methanesulfonyl chloride
Uniqueness
(3-Fluoro-5-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C8H8ClFO3S |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
(3-fluoro-5-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO3S/c1-13-8-3-6(2-7(10)4-8)5-14(9,11)12/h2-4H,5H2,1H3 |
InChI Key |
FFXCVPPIOBZEGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CS(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)






![7,7-Dimethyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182624.png)
![2-[(4-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13182628.png)




![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
